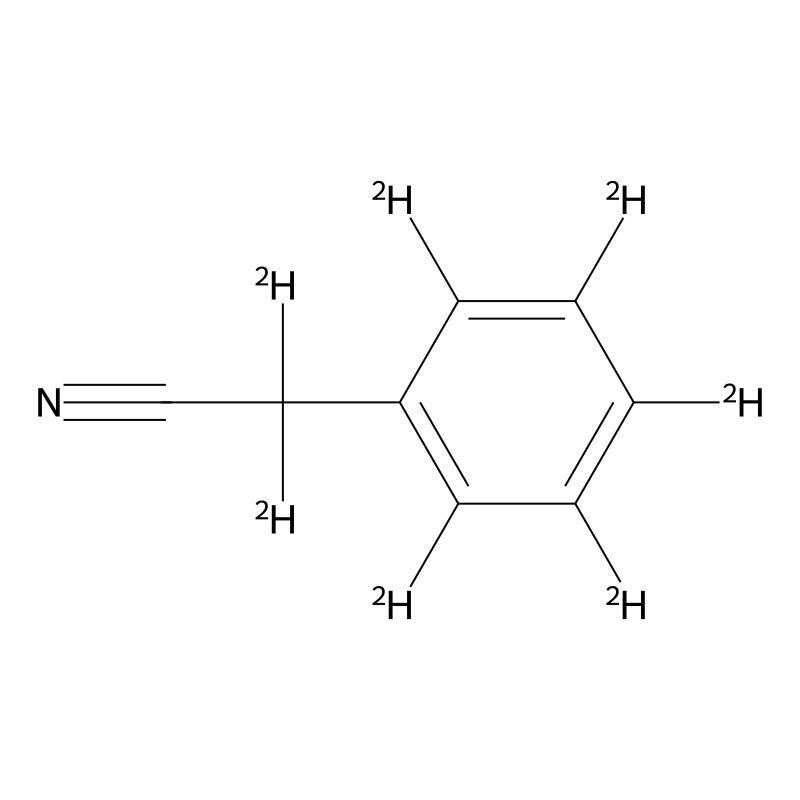2,2-Dideuterio-2-(2,3,4,5,6-pentadeuteriophenyl)acetonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Isotope Labeling Agent
,2-Dideuterio-2-(2,3,4,5,6-pentadeuteriophenyl)acetonitrile, also known as Benzyl Cyanide-d7, is a valuable compound in scientific research due to its application as an isotope labeling agent. Deuterium, a stable isotope of hydrogen, has one neutron compared to the zero neutrons in a typical hydrogen atom. By incorporating Benzyl Cyanide-d7 into a molecule, researchers can track its movement and fate within a system due to the altered mass of the molecule compared to the non-deuterated version. This technique, known as isotopic labeling, is a powerful tool in various scientific fields including:
- Metabolism Studies: By introducing Benzyl Cyanide-d7 into a biological system, scientists can investigate the metabolic pathways of a target molecule. The incorporation of deuterium atoms alters the molecule's mass, allowing researchers to distinguish between the original molecule and the metabolites using mass spectrometry techniques .
- Pharmaceutical Research: Deuterated compounds can be used to study the absorption, distribution, metabolism, and excretion (ADME) profiles of potential drug candidates. Benzyl Cyanide-d7, when incorporated into a drug molecule, can help researchers understand how the body processes the drug and identify potential issues like rapid breakdown or off-target effects .
Investigating Kinetic Isotope Effects
Another application of Benzyl Cyanide-d7 lies in studying kinetic isotope effects (KIEs). KIEs describe the difference in reaction rates observed when a reaction involves isotopic substitution. By comparing the reaction rates of Benzyl Cyanide-d7 with its non-deuterated counterpart, researchers can gain insights into the reaction mechanism and the role of specific bonds in the rate-determining step .
2,2-Dideuterio-2-(2,3,4,5,6-pentadeuteriophenyl)acetonitrile is a deuterated organic compound characterized by its unique structure that incorporates deuterium atoms. This compound is notable for its potential applications in various fields, including pharmaceuticals and chemical research. The presence of deuterium can alter the physical and chemical properties of the compound compared to its non-deuterated counterparts, making it an interesting subject for study.
Synthesis of 2,2-dideuterio-2-(2,3,4,5,6-pentadeuteriophenyl)acetonitrile typically involves deuteration techniques such as:
- Deuterated reagents: Utilizing deuterated solvents or reagents during the synthesis process to incorporate deuterium into the final product.
- Catalytic methods: Employing catalysts that facilitate the exchange of hydrogen with deuterium under controlled conditions.
- Chemical transformations: Starting from non-deuterated precursors and applying deuteration at specific stages to achieve the desired structure.
The precise synthetic pathway may vary based on available starting materials and desired purity.
The applications of 2,2-dideuterio-2-(2,3,4,5,6-pentadeuteriophenyl)acetonitrile are diverse:
- Pharmaceutical research: Used as a tracer in metabolic studies or as a potential drug candidate due to its altered pharmacokinetics.
- NMR spectroscopy: Deuterated compounds are valuable in nuclear magnetic resonance spectroscopy as they provide clearer spectra by reducing background noise from hydrogen signals.
- Chemical synthesis: Acts as an intermediate in the synthesis of other complex organic molecules.
Interaction studies involving 2,2-dideuterio-2-(2,3,4,5,6-pentadeuteriophenyl)acetonitrile focus on its behavior in biological systems and its interactions with various biomolecules. The presence of deuterium can influence binding affinities and interaction dynamics due to differences in mass and bond strength compared to hydrogen. These studies are crucial for understanding how this compound might behave in vivo or in vitro.
Several similar compounds can be compared to 2,2-dideuterio-2-(2,3,4,5,6-pentadeuteriophenyl)acetonitrile:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Acetonitrile | Simple nitrile structure | Common solvent; less complex than dideuterated forms |
| Deuterated acetonitrile | Acetonitrile with deuterium | Improved NMR properties; altered reactivity |
| 1-Dodecanol | Long-chain alcohol | Different functional group; impacts solubility |
| Pentadeuteriobenzene | Fully deuterated benzene | Complete hydrogen replacement; unique spectral properties |
Uniqueness: The uniqueness of 2,2-dideuterio-2-(2,3,4,5,6-pentadeuteriophenyl)acetonitrile lies in its specific substitution pattern and the presence of multiple deuterium atoms in both the acetonitrile group and phenyl ring. This configuration can lead to distinct physical and chemical properties that are not found in simpler or less substituted compounds.
XLogP3
GHS Hazard Statements
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Acute Toxic








